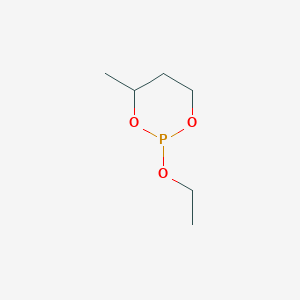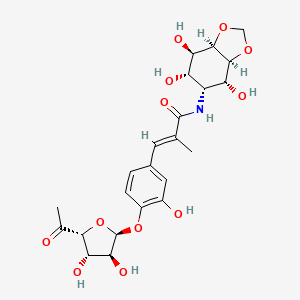
Epihygromycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Epihygromycin is produced by bacterial fermentation. The bacterium Corynebacterium equi No. 2841 was identified as a producer of both hygromycin and this compound . The production process involves culturing the bacteria in a suitable medium, followed by extraction and purification of the antibiotic compounds. The presence of this compound in the metabolites of Streptomyces noboritoensis has also been observed .
化学反応の分析
Epihygromycin, like other antibiotics, undergoes various chemical reactions. It can participate in oxidation, reduction, and substitution reactions. The specific reagents and conditions for these reactions depend on the desired outcome. For example, spectroscopic evidence and chemical conversions have been used to identify and characterize this compound . The major products formed from these reactions include derivatives of the original compound, which can be used for further studies and applications.
科学的研究の応用
Epihygromycin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its antibacterial properties and potential use in treating infections caused by various bacteria . Additionally, this compound can be used as a tool in molecular biology research to study bacterial resistance mechanisms and the effects of antibiotics on bacterial growth and survival.
作用機序
The mechanism of action of epihygromycin involves inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins . This action ultimately leads to the death of the bacterial cells. The specific molecular targets and pathways involved in this process are similar to those of other antibiotics that target the ribosome .
類似化合物との比較
Epihygromycin is similar to hygromycin, as they are both produced by the same bacterial strains and have similar structures . this compound is an epimer of hygromycin, meaning it has a different configuration of atoms. Other similar compounds include aminoglycoside antibiotics, which also target bacterial protein synthesis.
特性
CAS番号 |
75081-92-4 |
|---|---|
分子式 |
C23H29NO12 |
分子量 |
511.5 g/mol |
IUPAC名 |
(E)-N-[(3aS,4R,5R,6S,7R,7aR)-4,6,7-trihydroxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]-3-[4-[(2S,3S,4S,5R)-5-acetyl-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxyphenyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C23H29NO12/c1-8(22(32)24-13-14(27)16(29)21-20(15(13)28)33-7-34-21)5-10-3-4-12(11(26)6-10)35-23-18(31)17(30)19(36-23)9(2)25/h3-6,13-21,23,26-31H,7H2,1-2H3,(H,24,32)/b8-5+/t13-,14+,15-,16-,17+,18+,19+,20+,21-,23-/m1/s1 |
InChIキー |
YQYJSBFKSSDGFO-SQTRDLTCSA-N |
異性体SMILES |
C/C(=C\C1=CC(=C(C=C1)O[C@H]2[C@H]([C@@H]([C@@H](O2)C(=O)C)O)O)O)/C(=O)N[C@@H]3[C@@H]([C@H]([C@@H]4[C@H]([C@@H]3O)OCO4)O)O |
正規SMILES |
CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


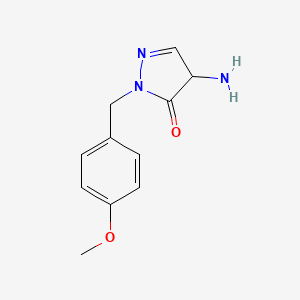
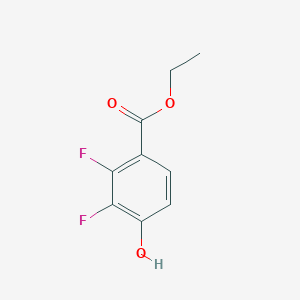
![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
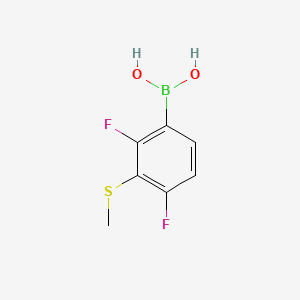
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
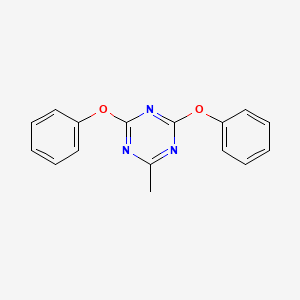
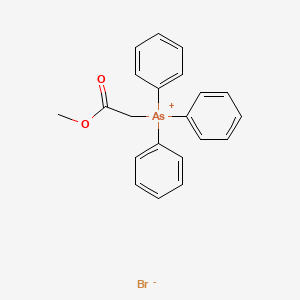
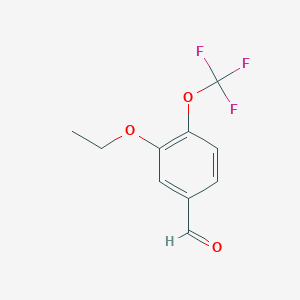
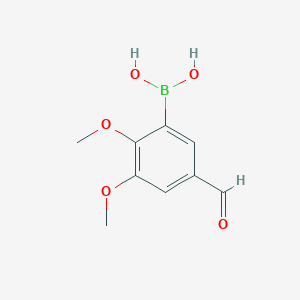
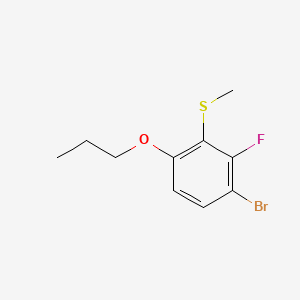
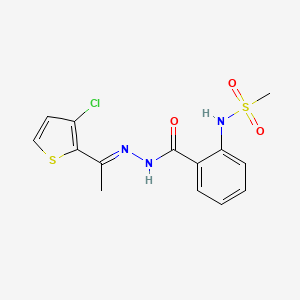
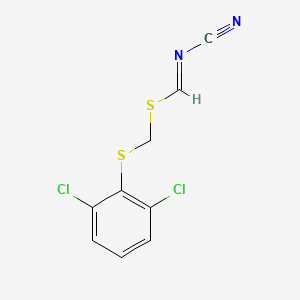
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
